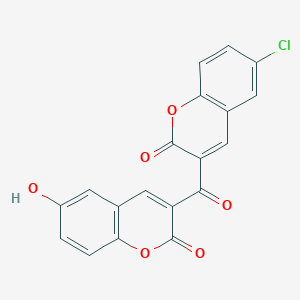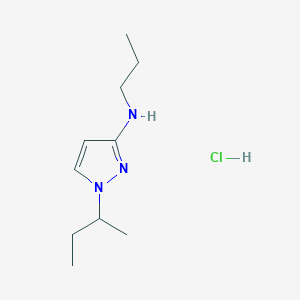![molecular formula C17H13N3O3 B12219280 N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide](/img/structure/B12219280.png)
N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide is a complex organic compound that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 3-quinolinecarboxylic acid under acidic conditions. The reaction is often facilitated by the use of catalysts such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, altering the compound’s properties.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as an anti-cancer and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(aminocarbonyl)phenyl]-2-(4-bromophenyl)-4-quinolinecarboxamide
- N-[2-(aminocarbonyl)phenyl]-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Uniqueness
N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide stands out due to its unique quinoline structure, which imparts distinct biological activities and chemical properties
Properties
Molecular Formula |
C17H13N3O3 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H13N3O3/c18-16(22)11-6-2-4-8-14(11)20-17(23)12-9-19-13-7-3-1-5-10(13)15(12)21/h1-9H,(H2,18,22)(H,19,21)(H,20,23) |
InChI Key |
NSBFJNSMTCDZHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2Z)-2-(2-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12219223.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12219225.png)
![2-(3-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12219232.png)


![N-[(1H-1,3-benzodiazol-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B12219244.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride](/img/structure/B12219254.png)
![N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide](/img/structure/B12219256.png)
![3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B12219270.png)
![1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12219275.png)
